molecular formula C12H13NO B8339078 (2,6-Dimethylquinolin-4-yl)methanol

(2,6-Dimethylquinolin-4-yl)methanol

Cat. No.: B8339078
M. Wt: 187.24 g/mol
InChI Key: CHFBOGGUUACWRJ-UHFFFAOYSA-N
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Description

(2,6-Dimethylquinolin-4-yl)methanol is a quinoline derivative featuring a methanol group (-CH₂OH) at the 4-position of the quinoline ring, with methyl substituents at the 2- and 6-positions. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable reactivity .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(2,6-dimethylquinolin-4-yl)methanol

InChI

InChI=1S/C12H13NO/c1-8-3-4-12-11(5-8)10(7-14)6-9(2)13-12/h3-6,14H,7H2,1-2H3

InChI Key

CHFBOGGUUACWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity
(2,6-Dimethylquinolin-4-yl)methanol -CH₂OH at C4, -CH₃ at C2/C6 ~215.3 (calculated) Polar, potential H-bond donor
1-Hydroxy-2,6-dimethylquinolin-4-one -OH at C1, -CH₃ at C2/C6, ketone C4 203.2 (from ) Keto-enol tautomerism, H-bonding
2-((2,6-Dimethylquinolin-4-yl)oxy)acetic acid -OCH₂COOH at C4, -CH₃ at C2/C6 231.3 (from ) Acidic, water-soluble (carboxylic acid)
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline -NHNH₂ at C4, -Cl at C8, -CH₃ at C2/C6 N/A Basic, reactive (hydrazine group)

Key Observations :

  • Polarity: The methanol group in the target compound increases polarity compared to non-hydroxylated analogs, enhancing solubility in polar solvents like methanol or aqueous mixtures .
  • Reactivity: The hydroxyl group in 1-hydroxy-2,6-dimethylquinolin-4-one () enables keto-enol tautomerism, whereas the acetic acid group in ’s compound introduces acidity (pKa ~2–3), making it more water-soluble.
  • Functionalization Potential: The methanol group in this compound can undergo oxidation to form a carbonyl group or serve as a leaving group in nucleophilic substitutions, similar to reactions in (CDI-mediated imidazole coupling) .

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